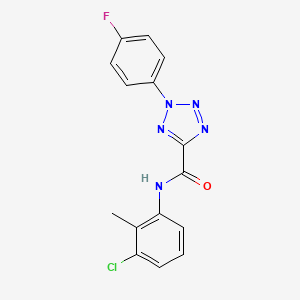
N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide (abbreviated as CFTRinh-172) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. CFTRinh-172 has been found to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in chloride ion transport across epithelial cells. CFTRinh-172 has been shown to have potential applications in cystic fibrosis, secretory diarrhea, and polycystic kidney disease.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research into the synthesis and chemistry of tetrazole derivatives reveals their potential as broad-spectrum antitumor agents. Studies detail the synthesis routes and the chemical behavior of these compounds under different conditions, indicating their utility in developing novel antitumor medications (Stevens et al., 1984).
Biological Applications
- The discovery of nonpeptide angiotensin II receptor antagonists, incorporating tetrazole rings, illustrates the application of similar compounds in creating potent, orally active antihypertensive drugs. This research highlights the critical role of the tetrazole moiety in enhancing the pharmacological profile of these compounds (Carini et al., 1991).
Antimicrobial and Antipathogenic Activities
- Studies on thiourea derivatives, including those with halogen substitutions similar to the compound , have demonstrated significant antimicrobial and antipathogenic activities. This area of research suggests potential applications in developing new antimicrobial agents with specific activity against biofilm-forming bacteria (Limban et al., 2011).
Material Science Applications
- In the field of material science, research into tetrazole-based coordination networks discusses the effects of substituents on the structures and nonlinear optical (NLO) properties of these compounds. Such studies open avenues for using tetrazole derivatives in designing materials with desirable optical properties (Liao et al., 2013).
Cytotoxicity and Antitumor Activity
- The synthesis and evaluation of pyrazole and pyrazolopyrimidine derivatives, including their cytotoxic activity against cancer cells, offer insights into the development of new antitumor agents. This research underlines the versatility of such compounds in medicinal chemistry for cancer treatment (Hassan et al., 2014).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5O/c1-9-12(16)3-2-4-13(9)18-15(23)14-19-21-22(20-14)11-7-5-10(17)6-8-11/h2-8H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMONPFLEJSCWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

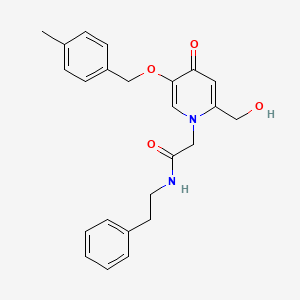
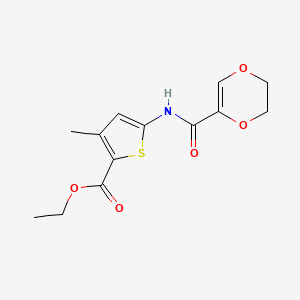
![N-(2,4-difluorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2456567.png)
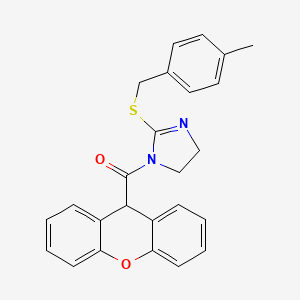

![3-phenyl-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2456575.png)
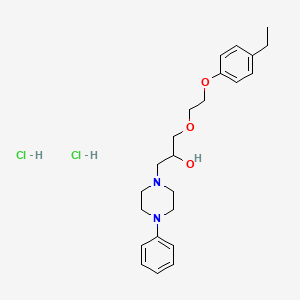
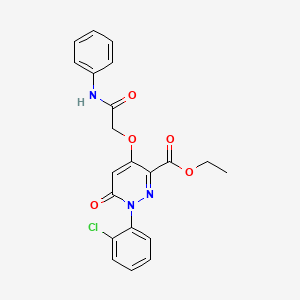
![4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-phenethylbenzamide](/img/no-structure.png)
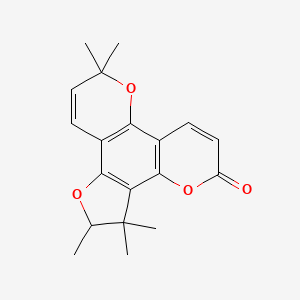
![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2456582.png)
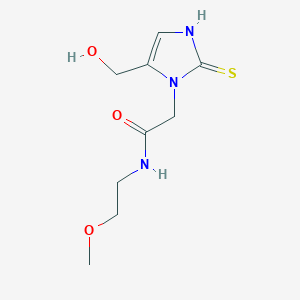

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2456587.png)